molecular formula C5H3Cl2N3O B1590256 3-Amino-5,6-dichloropyrazine-2-carbaldehyde CAS No. 89167-48-6

3-Amino-5,6-dichloropyrazine-2-carbaldehyde

Cat. No. B1590256
CAS RN: 89167-48-6
M. Wt: 192 g/mol
InChI Key: FSCCNYNDDCDAJB-UHFFFAOYSA-N
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Description

“3-Amino-5,6-dichloropyrazine-2-carbaldehyde” is a chemical compound. However, there is limited information available about this specific compound1. It is related to “Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate”, which is an organoheterocyclic compound1.



Synthesis Analysis

The synthesis of “3-Amino-5,6-dichloropyrazine-2-carbaldehyde” is not well-documented in the literature. However, related compounds such as “Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate” are commercially available2.



Molecular Structure Analysis

The molecular structure of “3-Amino-5,6-dichloropyrazine-2-carbaldehyde” is not readily available. However, the related compound “Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate” has the molecular formula C6H5Cl2N3O22.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “3-Amino-5,6-dichloropyrazine-2-carbaldehyde”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-5,6-dichloropyrazine-2-carbaldehyde” are not readily available. However, the related compound “Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate” appears as a red to pale brown to dark brown powder2.


Future Directions

The future directions for the study and application of “3-Amino-5,6-dichloropyrazine-2-carbaldehyde” are not well-documented in the literature. However, given its structural similarity to other pyrazine derivatives, it may have potential applications in various fields such as medicinal chemistry and materials science.


Please note that the information provided is based on the limited data available and may not be fully accurate or complete. For more detailed information, please refer to scientific literature or contact a chemical supplier.


properties

IUPAC Name

3-amino-5,6-dichloropyrazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3O/c6-3-4(7)10-5(8)2(1-11)9-3/h1H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCCNYNDDCDAJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(N=C(C(=N1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00538499
Record name 3-Amino-5,6-dichloropyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5,6-dichloropyrazine-2-carbaldehyde

CAS RN

89167-48-6
Record name 3-Amino-5,6-dichloropyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 2-amino-5,6-dichloro-3-(methoxycarbonyl)pyrazine (also named methyl 3-amino-5,6-dichloropyrazinecarboxylate) may be prepared by a method described in J. Med. Chem. 10, 66 (1967), from 2-amino-3-carbomethoxypyrazine, reported in J. Am. Chem. Soc. 67, 1711 (1945), which in turn is prepared from lumazine whose preparation from readily available materials is reported in J. Am. Chem. Soc. 67, 802 (1945).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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